molecular formula C4H6Br2O2S B7728545 (3R,4R)-3,4-dibromotetrahydrothiophene 1,1-dioxide CAS No. 125392-77-0

(3R,4R)-3,4-dibromotetrahydrothiophene 1,1-dioxide

Cat. No.: B7728545
CAS No.: 125392-77-0
M. Wt: 277.96 g/mol
InChI Key: CGWKQCYAMPDEGC-QWWZWVQMSA-N
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Description

(3R,4R)-3,4-dibromotetrahydrothiophene 1,1-dioxide is a chiral organosulfur compound It features a tetrahydrothiophene ring with two bromine atoms at the 3 and 4 positions and a sulfone group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3,4-dibromotetrahydrothiophene 1,1-dioxide typically involves the bromination of tetrahydrothiophene 1,1-dioxide. One common method is the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3 and 4 positions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3,4-dibromotetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The sulfone group can be reduced to a sulfide under specific conditions.

    Oxidation Reactions: Further oxidation can lead to the formation of sulfoxides or other higher oxidation states.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Substitution: Formation of substituted tetrahydrothiophene derivatives.

    Reduction: Conversion to tetrahydrothiophene sulfide.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

(3R,4R)-3,4-dibromotetrahydrothiophene 1,1-dioxide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents.

    Material Science: Utilized in the preparation of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (3R,4R)-3,4-dibromotetrahydrothiophene 1,1-dioxide depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-3,4-dichlorotetrahydrothiophene 1,1-dioxide: Similar structure but with chlorine atoms instead of bromine.

    (3R,4R)-3,4-diiodotetrahydrothiophene 1,1-dioxide: Similar structure but with iodine atoms instead of bromine.

    (3R,4R)-3,4-difluorotetrahydrothiophene 1,1-dioxide: Similar structure but with fluorine atoms instead of bromine.

Uniqueness

The uniqueness of (3R,4R)-3,4-dibromotetrahydrothiophene 1,1-dioxide lies in its specific reactivity and the properties imparted by the bromine atoms. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can influence the compound’s reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

(3R,4R)-3,4-dibromothiolane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2H2/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWKQCYAMPDEGC-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CS1(=O)=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378182
Record name AC1MCKYQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125392-77-0, 7311-84-4
Record name AC1MCKYQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(3R,4R)-3,4-dibromo-1lambda6-thiolane-1,1-dione
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